Simurosertib
Overview
Description
Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .
Molecular Structure Analysis
The molecular formula of Simurosertib is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .
Physical And Chemical Properties Analysis
Simurosertib has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .
Scientific Research Applications
Simurosertib, also known as TAK-931, is a small molecule inhibitor that targets the Cell Division Cycle 7 (Cdc7) kinase . It’s primarily used in the field of cancer research, particularly in the study of cell cycle regulation and cancer cell proliferation .
-
Cancer Research
- Simurosertib is an inhibitor of Cdc7 kinase, a protein that plays a crucial role in DNA replication and cell division . By inhibiting Cdc7, Simurosertib can halt the cell cycle at the G2/S phase, thereby inhibiting the growth of a wide variety of cancer cells .
- In experimental procedures, Simurosertib is typically administered to cancer cells or animal models, and its effects on cell proliferation, cell cycle progression, and tumor growth are measured .
- The outcomes of these studies have shown that Simurosertib can effectively reduce the proliferation of certain cancer cells and inhibit tumor growth in certain animal models .
-
Kinase Inhibitor Research
- Simurosertib is part of a class of drugs known as kinase inhibitors, which are widely used in the treatment of cancer and other diseases .
- In this context, Simurosertib is used as a tool to study the role of kinases (like Cdc7) in cell cycle regulation and disease progression .
- The methods of application are similar to those used in cancer research, involving the administration of Simurosertib to cells or animal models and monitoring its effects .
- These studies help researchers understand the role of kinases in disease and can guide the development of new kinase inhibitors .
-
DNA Replication Research
- Simurosertib, by inhibiting Cdc7, plays a significant role in DNA replication . It is used in research to understand the role of Cdc7 in DNA replication in normal human tissues and its impact on the prognosis of clinical oncology patients .
- The methods of application involve administering Simurosertib to cells or animal models and monitoring its effects on DNA replication .
- The outcomes of these studies have shown that Simurosertib can effectively inhibit DNA replication in certain cells, thereby potentially preventing the proliferation of cancer cells .
-
Cell Division Research
- Simurosertib is used in cell division research, particularly in the study of the cell division cycle 7 (Cdc7) kinase .
- In experimental procedures, Simurosertib is typically administered to cells or animal models, and its effects on cell division are measured .
- The outcomes of these studies have shown that Simurosertib can effectively inhibit cell division in certain cells, thereby potentially preventing the proliferation of cancer cells .
-
Tumor Growth Research
- Simurosertib has been used in research to study its effects on tumor growth .
- In experimental procedures, Simurosertib is typically administered to tumor cells or animal models, and its effects on tumor growth are measured .
- The outcomes of these studies have shown that Simurosertib can effectively inhibit tumor growth in certain cells and animal models .
-
Stemness Research
- Simurosertib has been used in research to study its effects on stemness, a property that allows cells to divide and create new cells indefinitely .
- In experimental procedures, Simurosertib is typically administered to cells or animal models, and its effects on stemness are measured .
- The outcomes of these studies have shown that Simurosertib can effectively reduce stemness in certain cells, thereby potentially preventing the proliferation of cancer cells .
-
Clinical Trials Research
-
Pharmacology Research
-
Drug Discovery Research
-
Apoptosis Research
-
Autophagy Research
-
DNA Damage Response Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXKJKTISMIOW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Simurosertib | |
CAS RN |
1330782-76-7 | |
Record name | Simurosertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simurosertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16330 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SIMUROSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.